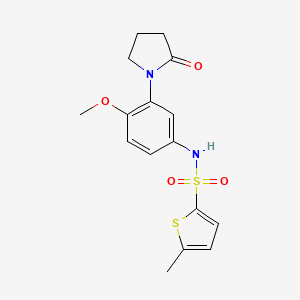![molecular formula C6H5F2NO2 B2873192 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 2138534-69-5](/img/structure/B2873192.png)
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 2138534-69-5 . It has a molecular weight of 161.11 and its IUPAC name is 1-(5-(difluoromethyl)isoxazol-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, difluoromethylation processes in general have seen recent advances . These include metal-based methods that can transfer CF2H to C(sp2)Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one and its derivatives are primarily explored in the realm of organic synthesis, emphasizing their utility in creating novel chemical structures. For example, a study detailed the one-pot synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the compound's role in facilitating complex chemical reactions and contributing to the development of molecules with potential biological activities (Zhang et al., 2013). This underscores the compound's significance in synthetic chemistry, providing pathways to synthesize molecules that could have applications in various fields, including medicinal chemistry and material science.
Mechanistic Insights through Quantum Mechanical Modeling
Quantum mechanical modeling offers profound insights into the reactivity, structural properties, and vibrational characteristics of molecules similar to this compound. A study on fluoromethylated-pyrrol derivatives, including compounds structurally related to this compound, utilized quantum mechanical methods to analyze their properties. The findings reveal crucial aspects of their electronic structure, which can inform their reactivity and potential applications in synthesizing new materials or biologically active compounds (Cataldo et al., 2014).
Applications in Materials Science
The structural versatility of this compound derivatives extends to materials science, where they contribute to the development of new materials with unique properties. Coordination polymers, for instance, utilize such derivatives to construct frameworks with potential applications in catalysis, gas storage, and separation technologies. A study demonstrated the synthesis of coordination polymers based on similar chemical motifs, highlighting the compound's utility in designing materials with specific structural and functional properties (Yang et al., 2013).
Contribution to Antimicrobial Research
The synthesis and biological evaluation of 1,2,3-triazole derivatives, including structures related to this compound, underscore the compound's potential in antimicrobial research. These derivatives have been studied for their antimicrobial activities, offering a foundation for developing new antimicrobial agents. Research in this area is crucial for addressing the growing concern of antibiotic resistance, suggesting that derivatives of this compound could play a role in discovering novel antimicrobial compounds (Jadhav et al., 2017).
Propiedades
IUPAC Name |
1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCVYNOIRDESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
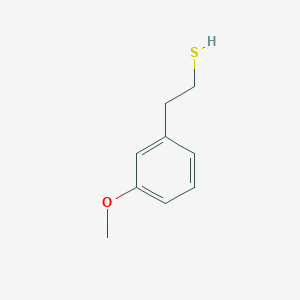
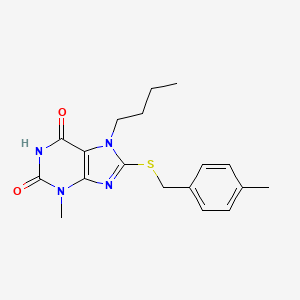
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)
![Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2873120.png)
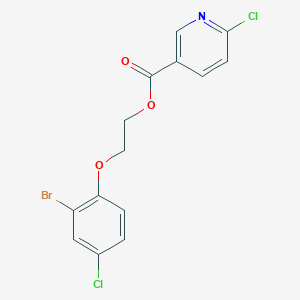
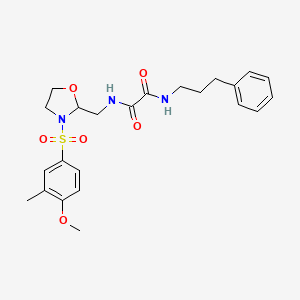

![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)
![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)
![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)
